Echinomycin

概要

説明

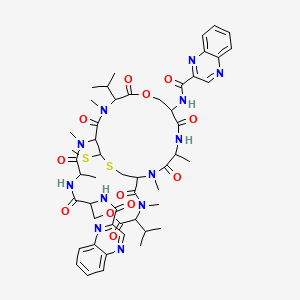

エキノマイシンは、1957年に細菌Streptomyces echinatusから初めて発見された環状デプシペプチド系抗生物質です。 これはキノキサリン系の抗生物質に属し、強力な抗菌作用、抗癌作用、抗ウイルス作用で知られています 。 エキノマイシンはビスインターカレーターであり、DNAの2つの塩基対間に挿入され、DNA複製と転写を阻害します .

準備方法

合成経路と反応条件

エキノマイシンは、ユニークな非リボソームペプチドシンテターゼ(NRPS)経路によって生合成されます。生合成は、L-トリプトファンから誘導されたキノキサリン-2-カルボン酸(QC)分子から始まります。アデニル化ドメインを含む酵素Ecm1は、QCを脂肪酸生合成アシルキャリアタンパク質(ACP)に活性化して転移させます。最初のモジュールEcm6は、QC-SFabCをスターターユニットとして受け入れます。次に、ペプチドは二量化され、Emc7の末端チオエステラーゼドメインによって放出されます。 この環状化された生成物は、オキシドレダクターゼEcm17によるジスルフィド結合の形成など、さらなる修飾を受けます .

工業的生産方法

エキノマイシンの工業的生産には、Streptomyces echinatusまたは関連する細菌株の発酵が含まれます。 発酵プロセスは、エキノマイシンの収量を最大限に高めるように最適化され、続いてクロマトグラフィー技術を使用して抽出と精製が行われます .

化学反応の分析

反応の種類

エキノマイシンは、次のようなさまざまな化学反応を起こします。

酸化: 生合成中のジスルフィド結合の形成。

還元: 特定の条件下でのジスルフィド結合の潜在的な還元。

置換: キノキサリン部分またはペプチド主鎖の修飾。

一般的な試薬と条件

酸化剤: ジスルフィド結合の形成に使用されます。

還元剤: ジスルフィド結合を切るために使用されます。

溶媒: メタノールやアセトニトリルなどの有機溶媒は、精製プロセスで使用されます。

主要な生成物

これらの反応の主要な生成物は、エキノマイシンの環状デプシペプチド構造であり、二量体化された環状ペプチドコアに付着した二環式芳香族発色団とチオアセタールブリッジが含まれます .

科学研究への応用

エキノマイシンは、幅広い科学研究への応用を持っています。

化学: DNAインターカレーションと結合を研究するためのモデル化合物として使用されます。

生物学: 腫瘍の増殖と転移に不可欠な、低酸素誘導因子-1(HIF-1)のDNA結合活性を阻害する役割について調査されています.

医学: DNA複製と転写を阻害する能力により、抗癌剤として探索されています。

産業: 新しい抗生物質や抗癌剤の開発に利用されています。

科学的研究の応用

Echinomycin has a wide range of scientific research applications:

作用機序

エキノマイシンは、2つの特定の部位でDNAにインターカレーションすることにより効果を発揮し、それにより低酸素誘導因子1アルファ(HIF1アルファ)の結合を阻害します。 この阻害は、解糖、血管新生、遊走、浸潤に関与する遺伝子の転写を阻害し、これらはすべて腫瘍の増殖と転移に重要です 。 この化合物は、特に標的遺伝子のプロモーター領域の低酸素応答性エレメント(HRE)を標的とする、配列特異的な方法でDNAに結合します .

類似の化合物との比較

エキノマイシンは、DNAへのビスインターカレーター結合により、キノキサリン系抗生物質の中でユニークです。類似の化合物には、以下が含まれます。

アクチノマイシン: エキノマイシンは5'CpG3'配列を好むのに対し、5'GpC3'二ヌクレオチドステップを含む配列を認識するもう1つのDNA結合抗生物質.

トリオスタイン: 類似のDNA結合特性を持つペプチド系抗生物質ですが、構造上の特徴が異なります。

キノマイシンB: ペプチド主鎖がわずかに修飾されたエキノマイシンの類似体。

エキノマイシンのHIF-1 DNA結合活性を阻害する能力と強力な抗癌特性は、科学研究と潜在的な治療用途のための貴重な化合物となっています .

類似化合物との比較

Echinomycin is unique among quinoxaline antibiotics due to its bis-intercalative binding to DNA. Similar compounds include:

Actinomycin: Another DNA-binding antibiotic that recognizes sequences containing the 5′GpC3′ dinucleotide step, whereas this compound prefers 5′CpG3′ sequences.

Triostins: Peptide antibiotics with similar DNA-binding properties but different structural features.

Quinomycin B: An analogue of this compound with slight modifications in its peptide backbone.

This compound’s ability to inhibit HIF-1 DNA-binding activity and its potent anticancer properties make it a valuable compound for scientific research and potential therapeutic applications .

生物活性

Echinomycin, a cyclic peptide antibiotic, has garnered attention for its diverse biological activities, particularly in oncology and antimicrobial applications. This article explores the compound's mechanisms of action, efficacy in various cancer models, and its antimicrobial properties, supported by recent research findings and case studies.

This compound primarily exerts its effects through the inhibition of hypoxia-inducible factor-1 (HIF-1), a transcription factor that plays a crucial role in cellular responses to hypoxia and is implicated in cancer progression. The compound binds to the HIF-1α subunit, preventing its interaction with hypoxia response elements (HREs) in target genes, thereby inhibiting transcriptional activity under hypoxic conditions .

Dual Effect on HIF-1 Activity

Research indicates that this compound has a dual effect on HIF-1 activity:

- Under Hypoxic Conditions : this compound inhibits HIF-1 DNA binding and transcriptional activity, which is beneficial in targeting cancer cells that rely on HIF-1 for survival and angiogenesis .

- Under Normoxic Conditions : Conversely, it can enhance HIF-1 activity by increasing the expression of HIF-1α, leading to the upregulation of target genes involved in cell survival .

This duality presents challenges for its use as a therapeutic agent in cancer treatment, as it may promote tumor growth under certain conditions.

Efficacy in Cancer Models

This compound has shown promising results in various preclinical models of cancer:

Acute Myeloid Leukemia (AML)

A study demonstrated that this compound selectively targets leukemia-initiating cells in relapsed acute myeloid leukemia (AML) without affecting normal hematopoietic stem cells. Mice treated with this compound exhibited significant reductions in AML blasts and improved survival rates compared to control groups . Specifically:

- 50% of this compound-treated mice had ≤20% AML blasts after treatment.

- Long-term survival was observed in 40% of treated mice over 250 days .

Triple-Negative Breast Cancer (TNBC)

In another study, a liposomal formulation of this compound was developed to enhance its delivery and reduce toxicity. This formulation effectively inhibited primary tumor growth and eliminated metastases in TNBC models. The liposomal this compound demonstrated superior inhibition of HIF-1α transcriptional activity compared to previous formulations . Key findings include:

- Enhanced targeting of metastasized cancer cells.

- Improved therapeutic index due to reduced systemic toxicity.

Antimicrobial Activity

This compound also exhibits potent antimicrobial properties against drug-resistant bacteria. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The mechanism involves binding to double-stranded DNA, disrupting bacterial replication processes .

Safety Profile

In clinical settings, this compound's safety profile has been evaluated. A Phase II trial indicated minimal hematologic toxicity, with only one instance of grade 3 thrombocytopenia reported among participants . Additionally, a study involving murine fracture models found that this compound did not adversely affect fracture healing or callus formation, suggesting a favorable safety profile for bone-related applications .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

特性

IUPAC Name |

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXLBOHYWTPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H64N12O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031266 | |

| Record name | Echinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1101.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. | |

| Record name | ECHINOMYCIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

1403-88-9, 512-64-1 | |

| Record name | Levomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Echinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Echinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。